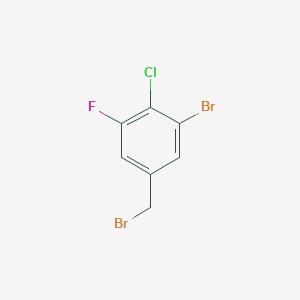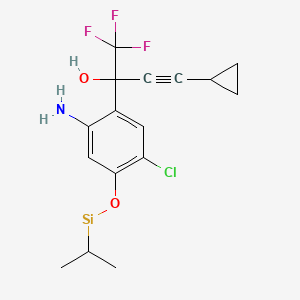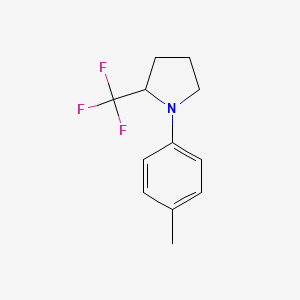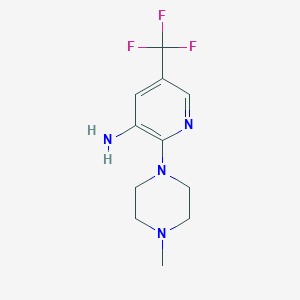
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H15F3N4 It is a derivative of pyridine and piperazine, featuring a trifluoromethyl group at the 5-position of the pyridine ring and a methylpiperazine moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine and 1-methylpiperazine.
Nucleophilic Substitution: The 2-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where the piperazine or pyridine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridin-3-amine: Lacks the trifluoromethyl group, which may affect its pharmacological properties.
2-Chloro-6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Contains a chlorine atom instead of the trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine imparts unique electronic and steric properties, making it distinct from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, thereby influencing its overall biological activity.
Propiedades
Fórmula molecular |
C11H15F3N4 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H15F3N4/c1-17-2-4-18(5-3-17)10-9(15)6-8(7-16-10)11(12,13)14/h6-7H,2-5,15H2,1H3 |
Clave InChI |
MZDMYEIOVIVOPV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


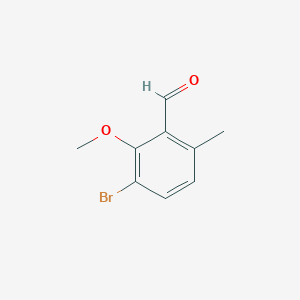
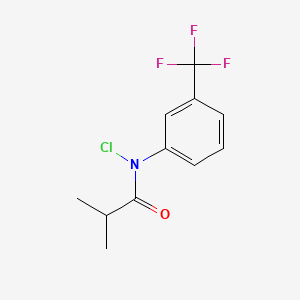

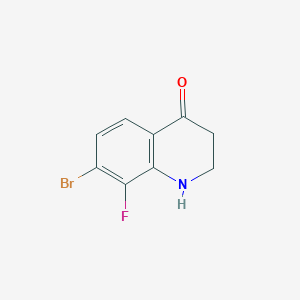
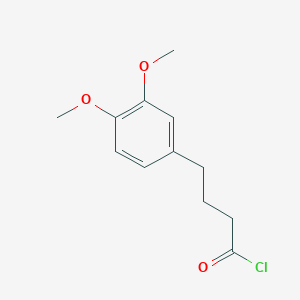

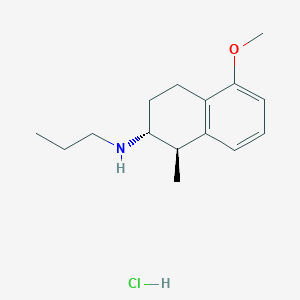
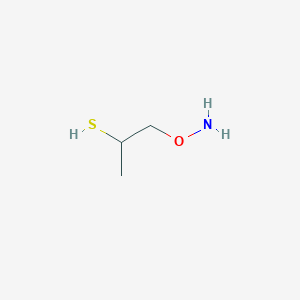

![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
